molecular formula C11H20N2O2 B4849478 3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid

3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid

Cat. No.: B4849478
M. Wt: 212.29 g/mol
InChI Key: DNQCBXBSTPVSFS-UHFFFAOYSA-N
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Description

3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid is an organic compound that features a piperazine ring substituted with a 2-methyl-allyl group and a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid typically involves the alkylation of piperazine with 2-methyl-allyl bromide, followed by the introduction of the propionic acid group. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various N-alkylated piperazine derivatives.

Scientific Research Applications

3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-(2-Methyl-allyl)-piperazin-1-YL]-butyric acid
  • **3-[4-(2-Methyl-allyl)-piperazin-1-YL]-acetic acid
  • **3-[4-(2-Methyl-allyl)-piperazin-1-YL]-valeric acid

Uniqueness

3-[4-(2-Methyl-allyl)-piperazin-1-YL]-propionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and stability, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2)9-13-7-5-12(6-8-13)4-3-11(14)15/h1,3-9H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQCBXBSTPVSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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